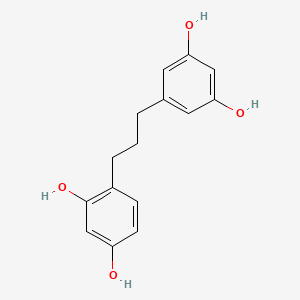

4-(3-(3,5-Dihydroxyphenyl)propyl)benzene-1,3-diol

Description

Resorcinol compound 19, also known as 1,3-dihydroxybenzene, is a phenolic compound with the molecular formula C6H6O2. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-[3-(3,5-dihydroxyphenyl)propyl]benzene-1,3-diol |

InChI |

InChI=1S/C15H16O4/c16-12-5-4-11(15(19)9-12)3-1-2-10-6-13(17)8-14(18)7-10/h4-9,16-19H,1-3H2 |

InChI Key |

NQTJPTOXNAMXIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCCC2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement, yielding acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate . Additionally, resorcinol can be produced by melting resins such as asafoetida and galbanum with potassium hydroxide or by distillation of Brazilwood extract .

Industrial Production Methods

Industrial production of resorcinol typically follows the Hock rearrangement method due to its efficiency and high yield. This process involves the oxidation of 1,3-diisopropylbenzene to form hydroperoxide, which then undergoes rearrangement to produce acetone and resorcinol . This method is preferred in industrial settings due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Resorcinol undergoes various chemical reactions typical of phenolic compounds. These include:

Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.

Electrophilic Aromatic Substitution: Due to the presence of hydroxyl groups, resorcinol readily undergoes electrophilic aromatic substitution reactions.

Condensation Reactions: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents for resorcinol include potassium permanganate and hydrogen peroxide.

Acidic and Basic Conditions: Electrophilic aromatic substitution reactions often require acidic or basic conditions to proceed efficiently.

Major Products Formed

Scientific Research Applications

Resorcinol has a wide range of applications in scientific research and industry:

Pharmaceuticals: It is used in the production of antiseptics, disinfectants, and topical treatments for skin disorders such as acne, seborrheic dermatitis, and eczema.

Rubber Compounds: Resorcinol is a key component in the manufacture of rubber compounds, including steel-belted radial tires.

Polymers and Composites: It is used in the production of resorcinol-formaldehyde-latex adhesives, polycarbonates, and other high-performance polymers.

Photoresists: Resorcinol derivatives are used in photoresist technology for semiconductor manufacturing.

Mechanism of Action

Resorcinol exerts its effects through several mechanisms:

Keratolytic Activity: It helps remove hard, scaly, or roughened skin by breaking down keratin.

Anti-thyroidal Activity: Resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.

Oxidation Mechanism: Resorcinol undergoes oxidation to form radicals, which then react to form dimers or polymers.

Comparison with Similar Compounds

Resorcinol is similar to other phenolic compounds such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). resorcinol’s unique 1,3-dihydroxybenzene structure gives it distinct properties and reactivity:

Catechol: Unlike resorcinol, catechol has hydroxyl groups in the 1,2-positions, making it more prone to intramolecular hydrogen bonding.

Hydroquinone: Hydroquinone has hydroxyl groups in the 1,4-positions, which affects its oxidation potential and reactivity compared to resorcinol.

Resorcinol’s unique structure allows it to participate in specific reactions and applications that are not as feasible with its isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.